Tau Peptide (274-288)
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Overview
Description
Tau Peptide (274-288) is a polypeptide derived from the tau protein, which is primarily associated with microtubule stabilization in neurons. This specific peptide sequence, Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln, is often used in research to study tau-related pathologies, particularly in neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tau Peptide (274-288) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While industrial-scale production of Tau Peptide (274-288) is less common, it follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the peptide in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Tau Peptide (274-288) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfones, while reduction will yield free thiol groups .
Scientific Research Applications
Tau Peptide (274-288) has numerous applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates protein-protein interactions, particularly with microtubules.
Medicine: Plays a crucial role in understanding the mechanisms of neurodegenerative diseases like Alzheimer’s disease. It is used in developing diagnostic tools and potential therapeutic agents.
Industry: Utilized in the development of assays and screening tools for drug discovery.
Mechanism of Action
Tau Peptide (274-288) exerts its effects by interacting with microtubules in neurons. It stabilizes microtubule structures, which are essential for maintaining cell shape, intracellular transport, and cell division. In pathological conditions, abnormal phosphorylation of tau leads to the formation of neurofibrillary tangles, disrupting normal cellular functions and contributing to neurodegenerative diseases .
Comparison with Similar Compounds
Tau Peptide (306-336): Another fragment of the tau protein used in similar research contexts.
β-Amyloid Peptide (1-42): A peptide associated with Alzheimer’s disease, often studied alongside tau peptides.
Synuclein Peptides: Peptides derived from α-synuclein, associated with Parkinson’s disease.
Uniqueness: Tau Peptide (274-288) is unique due to its specific sequence and its role in stabilizing microtubules. Its involvement in neurodegenerative disease mechanisms makes it a valuable tool for research and potential therapeutic development .
Properties
Molecular Formula |
C77H138N22O23 |
---|---|
Molecular Weight |
1740.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H138N22O23/c1-13-41(11)61(99-76(120)62(42(12)14-2)98-66(110)46(24-26-54(82)101)88-73(117)59(39(7)8)96-63(107)43(81)21-15-18-28-78)75(119)94-50(33-56(84)103)69(113)87-44(22-16-19-29-79)64(108)86-45(23-17-20-30-80)65(109)90-48(31-37(3)4)67(111)93-52(35-58(105)106)70(114)91-49(32-38(5)6)68(112)95-53(36-100)72(116)92-51(34-57(85)104)71(115)97-60(40(9)10)74(118)89-47(77(121)122)25-27-55(83)102/h37-53,59-62,100H,13-36,78-81H2,1-12H3,(H2,82,101)(H2,83,102)(H2,84,103)(H2,85,104)(H,86,108)(H,87,113)(H,88,117)(H,89,118)(H,90,109)(H,91,114)(H,92,116)(H,93,111)(H,94,119)(H,95,112)(H,96,107)(H,97,115)(H,98,110)(H,99,120)(H,105,106)(H,121,122)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-,61-,62-/m0/s1 |
InChI Key |
GAFMCYQDRJLARI-IBVRDLPUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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